3-(2-Chloro-5-methylphenyl)piperidine
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Overview
Description
3-(2-Chloro-5-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the chloro and methyl groups on the phenyl ring makes this compound particularly interesting for various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-methylphenyl)piperidine typically involves the reaction of 2-chloro-5-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
3-(2-Chloro-5-methylphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methylphenyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter activity and other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-methylphenyl)piperidine
- 3-(2-Chloro-6-methylphenyl)piperidine
- 3-(2-Chloro-5-ethylphenyl)piperidine
Uniqueness
3-(2-Chloro-5-methylphenyl)piperidine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This unique structure can lead to different chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
3-(2-Chloro-5-methylphenyl)piperidine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14ClN
- Molecular Weight : 221.70 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC(=C(C=C1)Cl)N2CCCCC2
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Research indicates that this compound may act as an antagonist or modulator at specific receptor sites, influencing physiological responses such as pain perception and mood regulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. A notable study reported that this compound exhibited significant cytotoxic effects against breast cancer cells (MDA-MB-231), with an IC50 value indicating effective growth inhibition at micromolar concentrations .
Antidepressant Effects
Research has also explored the compound's potential antidepressant properties. In animal models, administration of this compound resulted in reduced depressive-like behaviors, suggesting its efficacy in modulating serotonin and norepinephrine levels in the brain .
Data Table: Biological Activity Summary
Activity Type | Effect Observed | Reference |
---|---|---|
Anticancer | IC50 ~10 µM against MDA-MB-231 | |
Antidepressant | Reduced depressive-like behaviors | |
Neurotransmitter Modulation | Interaction with serotonin receptors |
Case Studies
- Anticancer Study :
- Behavioral Analysis :
Properties
CAS No. |
1044768-91-3 |
---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
3-(2-chloro-5-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI Key |
FWJVYSLHIMVWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2CCCNC2 |
Origin of Product |
United States |
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